Ethynyl estradiol 17-b-D-glucuronide
Description
Contextualization within Estrogen Conjugate Research
The study of estrogen conjugates is fundamental to understanding estrogen disposition. Both endogenous estrogens, like estradiol (B170435), and synthetic versions, like ethinyl estradiol, are rendered more hydrophilic through conjugation, primarily with sulfate (B86663) or glucuronic acid, to facilitate their elimination via urine and bile. wikipedia.orgwikipedia.org Glucuronidation, the enzymatic attachment of glucuronic acid, is a major pathway in this process. ontosight.ai
Ethynyl (B1212043) estradiol 17-β-D-glucuronide is one of several glucuronide metabolites of ethinyl estradiol; another major conjugate is formed at the 3-position of the steroid's A-ring. Research using human liver microsomes has demonstrated that the formation of ethinylestradiol-3-glucuronide is the predominant pathway, with the ratio of 3-glucuronide to 17-glucuronide being approximately 97:3. nih.gov The formation of these conjugates is a critical step in the clearance of the parent ethinyl estradiol. While conjugated estrogens are typically considered biologically inactive, they can be deconjugated by enzymes like β-glucuronidase in various tissues, potentially reverting to their active form. wikipedia.org Therefore, understanding the formation, transport, and fate of specific conjugates like Ethynyl estradiol 17-β-D-glucuronide is essential for a complete picture of ethinyl estradiol's biological activity and clearance.
Significance in Glycobiology Research
In the field of glycobiology, Ethynyl estradiol 17-β-D-glucuronide is a pertinent molecule for studying the activity and specificity of a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov These enzymes catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid, to a substrate, a process crucial for the detoxification and elimination of numerous compounds. nih.gov
The biotransformation of ethinyl estradiol is a model reaction for assessing the function of specific UGT isoforms. Studies have shown that different UGT enzymes can catalyze glucuronidation at the 3- and 17-positions of the ethinyl estradiol molecule, highlighting the enzymes' substrate specificity. nih.gov For instance, research has identified that a human liver bilirubin (B190676) UGT is largely responsible for the glucuronidation of ethinyl estradiol. nih.gov
Beyond its formation, the transport of the resulting glucuronide conjugate is also of significant interest. Research on human multidrug resistance proteins (MRPs), which are critical for moving metabolites across cell membranes, has utilized estrogen glucuronides as substrates. Specific research into the transport of ethinyl estradiol conjugates has provided detailed kinetic data, demonstrating how these molecules are actively moved out of cells.
| Transporter | Substrate | Km (µM) | Reference |
|---|---|---|---|
| MRP2 | Ethinylestradiol-3-O-glucuronide | 35.1 ± 3.5 | nih.gov |
| MRP3 | Ethinylestradiol-3-O-glucuronide | 9.2 ± 2.3 | nih.gov |
This table presents the Michaelis constant (Km), an indicator of the affinity of a transporter for its substrate. A lower Km value suggests a higher affinity.
Historical Perspective of its Identification and Synthesis for Research
Ethynyl estradiol 17-β-D-glucuronide was identified as a metabolite of 17α-ethinylestradiol in the urine of women using oral contraceptives. nih.gov Its isolation and characterization were foundational for subsequent research into the metabolism and biological effects of synthetic estrogens. To enable detailed in vitro and in vivo studies, a chemical synthesis was required to produce the compound in a pure form.
A key synthesis was reported in 1983, which described the production of both the α- and β-anomers of the 17β-D-glucuronide conjugate. nih.gov The synthesis involved a tin(IV) chloride (SnCl4)-promoted reaction. nih.gov The resulting conjugates were rigorously identified and confirmed using a variety of analytical techniques, including ultraviolet spectrophotometry, infrared and mass spectrometry, and both proton and carbon-13 nuclear magnetic resonance (NMR). nih.gov The precise structure of the β-anomer was unequivocally confirmed by X-ray crystallographic analysis. nih.gov This synthetic work was crucial, as it provided the necessary material for studies investigating the distinct biological properties of the different anomers. For example, subsequent research demonstrated that the synthetic anomers were potent cholestatic agents in rats, inducing a significant, dose-dependent decrease in bile flow. nih.gov
| Compound | Dose Inhibiting Bile Flow by 50% (µmol/kg) | Reference |
|---|---|---|
| 17α-Ethynylestradiol-17β(α-D-glucuronide) | 1.25 | nih.gov |
| 17α-Ethynylestradiol-17β(β-D-glucuronide) | 11 | nih.gov |
This table shows the dose of each anomer required to reduce bile flow by half, indicating the alpha-anomer is significantly more potent in this specific biological effect.
Structure
3D Structure
Properties
Molecular Formula |
C26H32O8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19+,20+,21-,22+,24+,25+,26+/m1/s1 |
InChI Key |
SQQXJBRONRGLRT-LPVANVSSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Biochemical Synthesis and Enzymatic Glucuronidation
Glucuronidation Pathways of Ethynylestradiol
Glucuronidation represents a major phase II metabolic reaction for a wide array of compounds, including steroid hormones. nih.gov This process involves the covalent attachment of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the substrate. drugbank.com In the case of ethinyl estradiol (B170435), this conjugation enhances its hydrophilicity, thereby aiding its elimination. nih.gov
Role of Uridine Diphosphate Glucuronyltransferase (UGT) Enzymes
The enzymatic catalysis of glucuronidation is carried out by the superfamily of Uridine Diphosphate Glucuronyltransferase (UGT) enzymes. nih.govresearchgate.net These enzymes are critical in the biotransformation of numerous drugs and endogenous substances. nih.govresearchgate.net The UGT-mediated conjugation of ethinyl estradiol is a crucial step in its metabolism, effectively inactivating the compound and preparing it for excretion. researchgate.net The UGT enzymes are primarily located in the liver and gastrointestinal tract, playing a significant role in the first-pass metabolism of xenobiotics like ethinyl estradiol. drugbank.comnih.gov
| UGT Isoform | Role in Ethynylestradiol Glucuronidation |
| UGT1A1 (Bilirubin UGT) | A primary enzyme responsible for the glucuronidation of ethinyl estradiol, particularly at the 3-position. nih.govresearchgate.netnih.gov |
| Phenol UGT | Has been observed to catalyze the glucuronidation of ethinyl estradiol. nih.gov |
| UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Also contribute to the overall first-pass metabolism of ethinyl estradiol. drugbank.com |
Regioselectivity of Glucuronidation
The glucuronidation of ethinyl estradiol exhibits a notable degree of regioselectivity. Studies utilizing human liver microsomes have demonstrated a distinct preference for conjugation at the 3-position of the ethinyl estradiol molecule over the 17-position. The observed ratio of 3-glucuronide to 17-glucuronide formation is approximately 97:3. nih.gov Research using cloned human enzymes has further revealed that the expressed bilirubin (B190676) UGT (UGT1A1) specifically catalyzes the formation of ethinylestradiol-3-glucuronide. nih.gov This high degree of regioselectivity underscores the specific enzymatic control governing the metabolic fate of ethinyl estradiol.
Anomeric Forms and Their Synthesis for Research
The synthesis of ethynyl (B1212043) estradiol glucuronides for research purposes allows for a deeper understanding of their biochemical properties and aids in the development of analytical standards. This includes the preparation of different anomeric forms of the glucuronide conjugate.
Synthesis of Alpha- and Beta-Anomers of 17-beta-D-Glucuronide Conjugates
For research applications, the alpha- and beta-anomers of the 17-β-D-glucuronide conjugate of ethynyl estradiol have been chemically synthesized. nih.gov A key method involves the SnCl4-promoted reaction between β-acetoxy glucuronic acid methyl ester (β-acetoxy GAM) and the tertiary 17-β-hydroxyl group of ethynyl estradiol-3-acetate (EE2-3-acetate). nih.gov Following the synthesis, the resulting anomeric conjugates can be separated and purified using techniques such as crystallization and high-performance liquid chromatography (HPLC). nih.gov
Structural Elucidation Methodologies for Anomeric Forms in Research
The definitive identification and characterization of the synthesized anomers are achieved through a combination of spectroscopic and analytical techniques. nih.gov
UV Spectrophotometry and Infrared (IR) Spectroscopy: These methods provide initial confirmation of the conjugate structures by analyzing their light absorption properties and the presence of specific functional groups. nih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the conjugates and to study their fragmentation patterns. Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), can help differentiate between isomers by analyzing the characteristic neutral loss of the glucuronic acid moiety. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are powerful tools for the detailed structural elucidation of the anomers. nih.gov By analyzing the chemical shifts and coupling constants of the protons and carbons, particularly at the anomeric center, the stereochemistry of the glycosidic bond can be determined, thus distinguishing between the α and β forms. conicet.gov.arslu.se
X-ray Crystallography: The absolute configuration of the β-anomer has been unequivocally confirmed through single-crystal X-ray crystallographic analysis. nih.gov This technique provides a three-dimensional atomic structure of the molecule, offering definitive proof of its stereochemistry.
A notable biochemical distinction between the anomers is their susceptibility to enzymatic hydrolysis. The α-anomer has been shown to be resistant to hydrolysis by bovine β-glucuronidase, an enzyme that specifically cleaves β-glucuronide linkages. nih.gov This enzymatic specificity further confirms the anomeric configuration of the synthesized conjugates.
Metabolic Transformations and Fate in Model Systems
Glucuronide Conjugate Deconjugation and Reactivation
Conjugation with glucuronic acid renders ethynyl (B1212043) estradiol (B170435) inactive and water-soluble, priming it for excretion. However, this process is reversible through deconjugation, a key step that reactivates the compound.
Beta-glucuronidase (GUS) is a pivotal enzyme in the metabolism of estrogen conjugates. researchgate.netvibrant-wellness.com This glycosyl hydrolase specifically catalyzes the cleavage of the glucuronic acid moiety from compounds like ethynyl estradiol 17-β-D-glucuronide. frontiersin.org This enzymatic action reverses the phase II metabolism that occurs in the liver, converting the biologically inactive, water-soluble glucuronide back into its active, lipid-soluble parent form, ethynyl estradiol. vibrant-wellness.comfrontiersin.org The liberated, active estrogen is then able to be reabsorbed into circulation. researchgate.net This reactivation process is a critical control point for regulating systemic estrogen bioavailability. researchgate.net Research has identified several subtypes of GUS enzymes capable of processing estrogen glucuronides, including Loop 1 GUS, mini-Loop 1 GUS, and FMN-binding GUS. nih.gov
The primary source of beta-glucuronidase enzymes that act on estrogen conjugates is the vast and diverse microbial community residing in the gastrointestinal tract. frontiersin.orgnih.gov The collective set of bacterial genes within the gut microbiome that encode enzymes capable of metabolizing estrogens is known as the "estrobolome". vibrant-wellness.comresearchgate.netnih.gov
Enterohepatic Circulation Mechanisms in Research Models
Enterohepatic circulation is a crucial mechanism that extends the biological activity of ethynyl estradiol. uq.edu.au This process involves the compound cycling between the liver and the intestine. researchgate.netresearchgate.net After ethynyl estradiol is metabolized in the liver and conjugated to form ethynyl estradiol 17-β-D-glucuronide, it is excreted with bile into the intestinal lumen. researchgate.net
In the intestine, the glucuronide conjugate is exposed to the beta-glucuronidase enzymes produced by the local microbiota. uq.edu.auresearchgate.net As described previously, these enzymes hydrolyze the conjugate, releasing the free, active ethynyl estradiol. researchgate.net This deconjugated form is then reabsorbed through the intestinal mucosa and enters the portal circulation, returning to the liver where it can be metabolized again or re-enter systemic circulation. researchgate.net
Animal research models have provided direct evidence for this pathway. A study in rats demonstrated that following intravenous administration of radiolabeled ethynyl estradiol, 12% of the dose appeared in the bile as its glucuronide conjugate. nih.gov This excreted conjugate is then available for deconjugation by gut bacteria, facilitating the reabsorption of the active estrogenic compound into the enterohepatic circulation. nih.gov This recycling mechanism effectively prolongs the compound's presence and pharmacological effect in the body. uq.edu.au
Interaction with Drug-Metabolizing Enzymes in Research Models
The metabolic pathways of ethynyl estradiol, including its conjugation, can be influenced by other substances that affect drug-metabolizing enzymes.
Research using primary human hepatocytes has shown that direct conjugation, including glucuronidation and sulfation, is the predominant metabolic pathway for ethynyl estradiol, with oxidation by cytochrome P450 (CYP450) enzymes representing a minor route. nih.govnih.gov
Studies were conducted to determine if known CYP450 inducers could alter these primary conjugation pathways. In these hepatic models, cells were pretreated with various inducers, including rifampicin (B610482), 3-methylcholanthrene, phenobarbitone, dexamethasone, and omeprazole. The results indicated that these agents did not cause a statistically significant increase in the formation of ethynyl estradiol glucuronide. nih.govbps.ac.uk Specifically, rifampicin, a potent CYP3A4 inducer, failed to induce glucuronidation. nih.gov
However, the research yielded an unexpected finding regarding the sulfation pathway. Hepatocytes pretreated with rifampicin showed a 1.5 to 3.3-fold increase in the production of ethynyl estradiol-3-sulphate compared to control cells. nih.govbps.ac.uk This suggests that rifampicin induces sulphotransferase enzymes rather than the enzymes responsible for glucuronidation or P450-mediated oxidation of ethynyl estradiol. nih.govbps.ac.uk
| Inducing Agent | Effect on EE2-Glucuronide Formation | Effect on EE2-Sulphate Formation | Primary Finding |
|---|---|---|---|
| Rifampicin | No significant induction nih.gov | Significant increase (1.5-3.3 fold) nih.govbps.ac.uk | Induces sulphotransferase activity, not glucuronidation. nih.gov |
| 3-Methylcholanthrene | Not reported | No significant increase nih.govbps.ac.uk | No significant impact on sulfation. |
| Phenobarbitone | Not reported | No significant increase nih.govbps.ac.uk | No significant impact on sulfation. |
| Dexamethasone | Not reported | No significant increase nih.govbps.ac.uk | No significant impact on sulfation. |
| Omeprazole | Not reported | No significant increase nih.govbps.ac.uk | No significant impact on sulfation. |
Biological and Physiological Research Modalities
Interactions with Membrane Transporters
Ethynyl (B1212043) estradiol (B170435) 17-β-D-glucuronide's movement across cellular membranes is heavily reliant on transporter proteins, which is a key area of pharmacological research.
Efflux transporters are critical for moving substances out of cells, and Ethynyl estradiol 17-β-D-glucuronide has been identified as a substrate for several of these, particularly members of the Multidrug Resistance-Associated Protein (MRP) family. Research using inside-out membrane vesicles from Sf9 cells expressing human MRP2 and MRP3 demonstrated that the glucuronide conjugate of ethinylestradiol is a substrate for both transporters. nih.gov Specifically, these studies revealed ATP-dependent and saturable transport for ethinylestradiol-3-O-glucuronide by MRP2 and MRP3. nih.gov The transport kinetics differ between the two, with MRP3 showing a higher affinity. nih.gov Interestingly, while the glucuronide conjugate is transported, the sulfate (B86663) conjugate (ethinylestradiol-3-O-sulfate) is not; however, the sulfate conjugate can allosterically stimulate the transport of the glucuronide form by MRP2 and MRP3. nih.gov
In contrast, the related compound, ethinylestradiol-3-O-glucuronide, was found not to be a substrate for MRP1. nih.gov The cholestatic compound estradiol-17β-D-glucuronide (E217G) is a well-established substrate for MRP2. nih.gov
Studies have also investigated the role of Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein. Using a baculovirus expression system, research has shown that the related estrogen conjugate, estradiol-17β(β-D-glucuronide) (E217G), is a substrate for MDR1. dntb.gov.ua This transport was found to be ATP-dependent and saturable. dntb.gov.ua The interaction was further confirmed by inhibition studies where MDR1 substrates like daunomycin significantly reduced the transport of E217G. dntb.gov.ua
Table 1: Kinetic Parameters of Ethinylestradiol Glucuronide Transport by Efflux Transporters
| Transporter | Compound | Km (μM) |
|---|---|---|
| MRP2 | Ethinylestradiol-3-O-glucuronide | 35.1 ± 3.5 |
| MRP3 | Ethinylestradiol-3-O-glucuronide | 9.2 ± 2.3 |
| MDR1 | Estradiol-17β(β-D-glucuronide) | 62 |
Data sourced from studies on human MRPs and MDR1 expressed in Sf9 cell vesicles. nih.govdntb.gov.ua
The uptake of estrogen glucuronides into cells is mediated by the Organic Anion Transporting Polypeptide (OATP) family. Estradiol 17β-D-glucuronide, a structurally similar endogenous compound, has been identified as a high-affinity substrate for the organic anion-transporting polypeptide, oatp1. nih.gov In studies using HeLa cells transfected with oatp1 cDNA, the transporter showed a significantly higher affinity for estradiol 17β-D-glucuronide compared to other known substrates like taurocholic acid. nih.gov This suggests that OATPs play a significant role in the hepatic uptake of such steroid glucuronides from the circulation. Several members of the OATP family, including OATP1A2, OATP1B1, OATP1B3, OATP1C1, and OATP3A1, are known to transport estradiol glucuronide. wikipedia.org
Table 2: Comparative Affinity of oatp1 for Different Substrates
| Substrate | Km (μM) |
|---|---|
| Estradiol 17β-D-glucuronide | 3 |
| Taurocholic acid | 27 |
Data sourced from studies using HeLa cells transfected with oatp1 cDNA. nih.gov
Receptor Interactions and Signaling in Research
While the primary toxicological effects of Ethynyl estradiol 17-β-D-glucuronide are linked to transporter inhibition, research has also explored its interaction with cellular receptors. The related compound, estradiol glucuronide, has been identified as an agonist of the G protein-coupled estrogen receptor (GPER). wikipedia.org This interaction with a membrane estrogen receptor is hypothesized to be involved in the mechanism of estradiol glucuronide-induced cholestasis. wikipedia.org In contrast, estradiol glucuronide demonstrates a significantly lower potency—about 300-fold less—in activating the classical nuclear estrogen receptors when compared to its parent compound, estradiol. wikipedia.org This indicates that the rapid, membrane-initiated events like cholestasis may be mediated through non-genomic pathways via receptors like GPER, rather than through traditional nuclear receptor signaling.
G Protein-Coupled Estrogen Receptor (GPER) Agonism in vitro
The role of ethynyl estradiol 17-β-D-glucuronide as a direct agonist of the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, is an area of ongoing scientific investigation. Direct studies focusing specifically on this glucuronide metabolite are limited. However, research on analogous endogenous estrogen metabolites provides valuable insights. For instance, estradiol 17-β-D-glucuronide, the corresponding metabolite of the natural estrogen estradiol, has been identified as an agonist of GPER. wikipedia.orgnih.gov This suggests that glucuronidation at the 17β position does not necessarily eliminate the ability of the estrogen molecule to interact with and activate GPER.
It is important to note that the parent compound, ethynyl estradiol, is a known potent agonist of GPER. researchgate.netcaymanchem.com The activation of GPER by estrogens and their metabolites can initiate rapid, non-genomic signaling cascades within the cell. These pathways can include the mobilization of intracellular calcium and the activation of various protein kinases, which in turn can influence cellular processes such as proliferation and apoptosis. mdpi.com
While direct evidence for ethynyl estradiol 17-β-D-glucuronide is not yet available, the established GPER agonism of both its parent compound and the glucuronide metabolite of estradiol suggests that it may also possess some degree of activity at this receptor. Further in vitro studies are required to definitively characterize the GPER agonism and downstream signaling effects of ethynyl estradiol 17-β-D-glucuronide.
Comparative Receptor Affinity Studies with Parent Compounds and Other Metabolites in Research
The receptor affinity of ethynyl estradiol 17-β-D-glucuronide is understood by comparing it to its parent compound, ethinyl estradiol, and other relevant estrogen metabolites. Ethinyl estradiol itself exhibits a distinct receptor binding profile compared to the endogenous hormone estradiol.
Research has shown that ethinyl estradiol has a higher binding affinity for the estrogen receptor alpha (ERα) and a somewhat lower affinity for the estrogen receptor beta (ERβ) when compared to estradiol. wikipedia.org This differential affinity contributes to its potent estrogenic effects.
When considering the glucuronide metabolite, data from analogous compounds is informative. For example, estradiol 17-β-D-glucuronide demonstrates a significantly lower affinity for the classical estrogen receptors (ERα and ERβ) compared to its parent compound, estradiol. wikipedia.org Specifically, its potency in activating these receptors is approximately 300-fold lower than that of estradiol in vitro. wikipedia.org This substantial decrease in affinity is a common characteristic of glucuronidated steroids, as the addition of the bulky, hydrophilic glucuronic acid moiety can sterically hinder the molecule's ability to bind effectively to the receptor's ligand-binding pocket.
While direct comparative receptor affinity data for ethynyl estradiol 17-β-D-glucuronide is not extensively documented in publicly available research, it is reasonable to extrapolate from the findings on estradiol 17-β-D-glucuronide. Therefore, it is anticipated that ethynyl estradiol 17-β-D-glucuronide would also exhibit a markedly reduced binding affinity for ERα and ERβ compared to the parent compound, ethinyl estradiol.
The following table summarizes the known relative binding affinities of related compounds, providing a basis for understanding the likely profile of ethynyl estradiol 17-β-D-glucuronide.
| Compound | Receptor | Relative Binding Affinity (Compared to Estradiol) |
| Ethinyl Estradiol | ERα | Higher |
| ERβ | Lower | |
| Estradiol 17-β-D-glucuronide | ERα / ERβ | Significantly Lower (~300-fold) |
Further research is necessary to precisely quantify the binding affinities of ethynyl estradiol 17-β-D-glucuronide for ERα, ERβ, and GPER and to fully understand its pharmacological profile in comparison to ethinyl estradiol and its other metabolites.
Advanced Analytical and Methodological Approaches for Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the analysis of Ethynyl (B1212043) estradiol (B170435) 17-β-D-glucuronide, enabling its separation from complex sample matrices and potential isomers. The choice of technique is often dictated by the sample type, required sensitivity, and the analytical objective.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the sensitive and selective quantification of Ethynyl estradiol 17-β-D-glucuronide. Its applicability spans both environmental water sample analysis and biochemical or clinical studies. lcms.czmdpi.com In environmental monitoring, LC-MS/MS can detect trace levels of the conjugate in surface water and wastewater effluents, which is crucial for assessing its environmental impact. researchgate.net
The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances from the matrix. nih.gov Chromatographic separation is commonly achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile or methanol. bepls.comresearchgate.net
For detection, electrospray ionization (ESI) is the most common interface, and the mass spectrometer is usually operated in negative ion mode, which is particularly sensitive for the deprotonated glucuronide molecule. Quantification is performed using multiple reaction monitoring (MRM), where the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored, providing high selectivity and reducing background noise. nih.gov
| Parameter | Typical Condition |
|---|---|
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Stationary Phase | Reversed-phase C18 (sub 2 µm particle size) nih.gov |
| Mobile Phase | Gradient elution with Water/Acetonitrile or Water/Methanol researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 471.2 |
| Product Ion | m/z 295.1 (corresponding to the aglycone [EE2-H]⁻) |
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for steroid analysis; however, its application to polar and non-volatile metabolites like Ethynyl estradiol 17-β-D-glucuronide is not direct. nih.gov The high polarity and low volatility of the glucuronide conjugate prevent it from passing through the GC column without decomposition.
Therefore, GC-MS analysis requires a two-step derivatization process. nih.govresearchgate.net First, the glucuronic acid moiety must be cleaved from the steroid core, typically through enzymatic hydrolysis using β-glucuronidase. researchgate.net This process liberates the parent compound, 17α-ethynylestradiol. Second, the hydroxyl groups on the resulting 17α-ethynylestradiol must be derivatized to increase its volatility and thermal stability. nih.gov A common method for this is silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. researchgate.net
Once derivatized, the compound can be analyzed by GC-MS, typically using electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification and quantification. While effective, this multi-step process can be time-consuming and introduce variability compared to the more direct LC-MS/MS approach. nih.gov
High-performance liquid chromatography (HPLC), often equipped with ultraviolet (UV) or fluorescence detectors, is a robust technique for the separation and quantification of estrogen conjugates, including Ethynyl estradiol 17-β-D-glucuronide. researchgate.netresearchgate.net A key application of HPLC is the resolution of structural isomers, such as separating the 17-glucuronide from the 3-glucuronide of ethinyl estradiol. This separation is critical because isomers can have different biological activities but are indistinguishable by mass alone. scispace.com
The separation is typically achieved on reversed-phase columns (e.g., Zorbax SB-CN, Purospher® STAR RP-18e), where the difference in polarity between the isomers allows for their differential retention. researchgate.netresearchgate.net Isocratic or gradient elution with mobile phases like acetonitrile/water mixtures is commonly employed. researchgate.net While less sensitive than mass spectrometry, HPLC with UV detection is a cost-effective and reliable method for analyzing samples where the concentration of the conjugate is sufficiently high, such as in pharmaceutical formulations. researchgate.net Fluorescence detection can offer enhanced sensitivity for estrogens due to their native fluorescence. researchgate.net
Spectroscopic and Structural Characterization Methods for Research Compounds
While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the unambiguous structural confirmation of research compounds like Ethynyl estradiol 17-β-D-glucuronide.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules. For a metabolite like Ethynyl estradiol 17-β-D-glucuronide, NMR can confirm the identity of the steroidal backbone, the glucuronic acid moiety, and, crucially, the specific site of conjugation. The combination of LC with NMR and MS provides a highly efficient platform for separation and structural analysis in one step. researchgate.net
Through ¹H NMR, the characteristic signals for the aromatic protons on the A-ring, the ethynyl proton, and the anomeric proton of the glucuronic acid moiety can be identified. In ¹³C NMR, the carbons of the steroid skeleton and the glucuronide can be assigned. The key piece of information derived from NMR is the confirmation of the ether linkage at the C17 position. This is determined by observing the downfield shift of the C17 carbon signal and the correlations observed in 2D NMR experiments (like HMBC) between the anomeric proton of the glucuronide and C17 of the steroid.
Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of Ethynyl estradiol 17-β-D-glucuronide. In tandem MS (MS/MS), the most characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da). researchgate.net For Ethynyl estradiol 17-β-D-glucuronide (molecular weight 472.5 g/mol ), analysis in negative ion mode would show a deprotonated molecular ion [M-H]⁻ at an m/z of 471.2. pharmaffiliates.com Collision-induced dissociation (CID) of this precursor ion would yield a major product ion at m/z 295.1, corresponding to the deprotonated 17α-ethynylestradiol aglycone. This specific fragmentation is a hallmark of glucuronide conjugates and is fundamental to their selective detection in LC-MS/MS methods. researchgate.netnih.gov
UV spectrophotometry is a simpler spectroscopic technique that relies on the absorption of ultraviolet light by the molecule. The phenolic A-ring in the ethinyl estradiol structure is the primary chromophore. Similar to its parent compound, 17β-estradiol, Ethynyl estradiol 17-β-D-glucuronide is expected to exhibit a maximum absorbance (λmax) at approximately 282 nm. caymanchem.com While not highly specific, UV detection is commonly used in HPLC analysis for quantification when coupled with effective chromatographic separation.
| Technique | Parameter | Observed/Expected Value |
|---|---|---|
| Mass Spectrometry (Negative ESI-MS/MS) | Molecular Formula | C₂₆H₃₂O₈ pharmaffiliates.com |
| Molecular Weight | 472.53 g/mol pharmaffiliates.com | |
| Precursor Ion [M-H]⁻ | m/z 471.2 | |
| Characteristic Fragmentation | Neutral loss of glucuronic acid (176 Da) researchgate.net | |
| UV Spectrophotometry | Maximum Absorbance (λmax) | ~282 nm caymanchem.com |
X-ray Crystallographic Analysis for Stereochemical Determination
The precise three-dimensional structure of ethynyl estradiol and its metabolites is crucial for understanding their interaction with biological targets. X-ray crystallography is a powerful technique for determining the absolute configuration of molecules, providing definitive evidence of their stereochemistry. While specific X-ray crystallographic data for ethynyl estradiol 17-β-D-glucuronide are not widely available in published literature, the principles of this technique are fundamental to steroid chemistry.
The process involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed molecular model. For complex molecules like steroid glucuronides, this technique can unambiguously determine the stereochemistry at each chiral center, including the orientation of the ethynyl group at the C17 position and the configuration of the glucuronic acid moiety. The structural rigidity of the steroidal scaffold and the flexible nature of the glucuronide conjugate present unique challenges and points of interest in such analyses. Understanding the precise conformation is key to elucidating structure-activity relationships at receptor binding sites.
In vitro Research Models for Metabolic Studies
The metabolism of ethynyl estradiol is extensively studied using in vitro models that replicate the conditions within the liver, the primary site of its biotransformation. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a common tool as they contain a high concentration of drug-metabolizing enzymes. researchgate.net Studies using human liver microsomes have been instrumental in identifying the primary metabolic pathways of ethynyl estradiol, including the formation of glucuronide conjugates. nih.govoup.com
Research with human liver microsomes has shown that ethinylestradiol undergoes significant metabolism, with 2-hydroxyethinylestradiol being a principal metabolite. nih.gov The rate of this hydroxylation can vary considerably among individuals. nih.gov Furthermore, studies have demonstrated the irreversible binding of ethinylestradiol metabolites to microsomal proteins. oup.com The extent of this binding was found to be greater for ethinylestradiol compared to estradiol. oup.com
Primary cultures of hepatocytes, which are the main cells of the liver, offer a more holistic model as they contain a broader range of metabolic enzymes and cellular structures. Studies with primary cultures of rat hepatocytes have demonstrated their capacity to rapidly metabolize ethinyl estradiol into polar conjugates. nih.gov Within a few hours of exposure, a significant percentage of ethinyl estradiol is converted to these conjugates. nih.gov HPLC analysis of these metabolites, after hydrolysis, confirmed that the primary component was the original ethinyl estradiol compound, indicating that conjugation is a major metabolic route. nih.gov
These in vitro models, including both liver microsomes and hepatocyte cultures from human and rat sources, are crucial for characterizing the metabolic profile of ethinyl estradiol and understanding the formation of its glucuronide metabolites. nih.gov
The process of glucuronidation, where a glucuronic acid moiety is attached to a substrate, is a key step in the metabolism and elimination of ethinyl estradiol. The kinetics of this reaction are studied in vitro to understand the efficiency and capacity of the enzymes involved, primarily the UDP-glucuronosyltransferases (UGTs).
Kinetic studies of ethinyl estradiol glucuronidation have revealed complex behaviors. In systems using recombinant human UGT1A1, ethinylestradiol-3-glucuronidation has been shown to follow a sigmoidal kinetic profile, which is indicative of autoactivation. nih.gov This is in contrast to the typical hyperbolic kinetics described by the Michaelis-Menten equation seen with other substrates for this enzyme. nih.gov
Research using human liver microsomes has also demonstrated intricate kinetics. The interactions of different compounds with the UGT1A1 enzyme can lead to either activation or inhibition of estradiol-3-glucuronidation, depending on the concentrations of both the substrate and the interacting compound. drugbank.com For instance, at lower concentrations of estradiol, ethinyl estradiol can stimulate its glucuronidation, while at higher concentrations, it becomes inhibitory. drugbank.com This suggests a complex interplay at the enzyme's active site. drugbank.com The in vitro inhibition constant (Ki) for certain inhibitors, such as paritaprevir, against ethinyl estradiol has been determined to be around 20 μM, indicating a competitive inhibition mechanism. nih.gov
Below is a data table summarizing key kinetic parameters for enzymes involved in ethinyl estradiol metabolism, as reported in in vitro studies.
| Enzyme/System | Substrate | Kinetic Parameter | Value | Kinetic Model |
|---|---|---|---|---|
| Human Liver Microsomes (EE 2-hydroxylase) | Ethinylestradiol | Km | 8.6 µM | Michaelis-Menten |
| Human Liver Microsomes (Oxidation) | Ethinylestradiol | Km | 5 x 10-5 M (50 µM) | Michaelis-Menten |
| Rat Liver Microsomes (Oxidation) | Ethinylestradiol | Km | 3.6 x 10-5 M (36 µM) | Michaelis-Menten |
| Recombinant Human UGT1A1 | Ethinylestradiol | S50 | ~10 µM | Sigmoidal (Hill Equation) |
| Human Liver Microsomes (UGT1A1) | Paritaprevir (Inhibitor of EE glucuronidation) | Ki | ~20 µM | Competitive Inhibition |
These kinetic data are vital for predicting the metabolic fate of ethinyl estradiol and its potential for drug-drug interactions.
Environmental Research: Occurrence, Fate, and Biodegradation
Presence and Distribution in Aquatic Environments
The direct measurement of Ethynyl (B1212043) estradiol (B170435) 17-β-D-glucuronide in aquatic environments is less common than the monitoring of its parent compound, EE2. However, the presence of the glucuronide conjugate in wastewater and, subsequently, in surface waters is inferred from its excretion patterns and the detection of total EE2 (conjugated and unconjugated forms).
Research has confirmed the existence of EE2 conjugates, including both the glucuronide and sulfate (B86663) forms, in municipal wastewater treatment plants (WWTPs) at substantial concentrations, ranging from non-detectable up to 50.10 ng/L. researchgate.net The discharge from these facilities is the primary pathway for these compounds to enter rivers, lakes, and streams. nih.gov Once in the aquatic environment, the glucuronide conjugate can undergo deconjugation, releasing free EE2. researchgate.netnerc.ac.uk
The concentration of the parent EE2, which is indicative of the potential environmental load from its conjugates, varies significantly depending on the location, proximity to urban areas, and the level of wastewater treatment.
Table 1: Reported Concentrations of 17α-ethinylestradiol (EE2) in Various Aquatic Environments
| Location/Type of Water | Country/Region | Concentration Range (ng/L) | Reference |
|---|---|---|---|
| Rivers Rhine and Meuse | Netherlands | Up to 4.3 | gov.bc.ca |
| Shallow Coastal Lagoon | Venice, Italy | <2 to 75 | gov.bc.ca |
| Lake | China | 5.7 to 30.8 | gov.bc.ca |
| Rivers in Carpathian Basin | Hungary | Not detected to 0.68 | researchgate.net |
| European Rivers (Predicted) | Europe | 12% of river length predicted to exceed 0.035 | nerc.ac.uk |
| WWTP Effluents | Argentina | 65 to 187 | nih.gov |
Research on Removal Efficiencies in Engineered Systems
The efficiency of engineered systems, primarily WWTPs, in removing estrogenic compounds is a critical factor in determining the environmental load of Ethynyl estradiol 17-β-D-glucuronide and its active form, EE2. The removal efficiency is complex, as it involves the rapid transformation of the conjugate into the more persistent parent compound.
One study investigating seven municipal WWTPs found that when the transformation of EE2 from its conjugates was accounted for, the average removal efficiency for total EE2 increased from 83.3% to 97.3%. researchgate.net This highlights that while the parent compound may be partially removed, its continuous regeneration from conjugates is a significant factor.
Advanced treatment technologies like Membrane Bioreactors (MBRs) have shown more consistent and higher removal rates for EE2 compared to conventional activated sludge (CAS) systems. MBRs, which operate at higher sludge concentrations and longer sludge retention times, can achieve EE2 removal rates of over 70%, and up to 90% in some configurations. nih.govscribd.com The addition of powdered activated carbon (PAC) to MBRs can further enhance removal, particularly for hydrophobic compounds like EE2, by increasing adsorption. nih.govscribd.com
Table 2: Reported Removal Efficiencies for 17α-ethinylestradiol (EE2) in Different Engineered Systems
| Treatment Technology | Reported Removal Efficiency (%) | Key Mechanisms | Reference |
|---|---|---|---|
| Conventional Activated Sludge (CAS) | Variable, often insufficient | Biodegradation, Sorption | researchgate.net |
| Membrane Bioreactor (MBR) | 70.9 - >90 | Biodegradation, Sorption | nih.govscribd.com |
| MBR with Powdered Activated Carbon (PAC) | 86.7 | Enhanced Adsorption, Biodegradation | nih.gov |
| Simultaneous Nitrification-Denitrification MBR | ~58 (of estrogenic activity) | Biodegradation | researchgate.net |
Future Research Directions and Emerging Paradigms
Untapped Research Avenues for Glucuronide Conjugates
While glucuronidation is traditionally viewed as a detoxification pathway that facilitates the elimination of xenobiotics, emerging evidence suggests that glucuronide conjugates are not always inert end-products. nih.govresearchgate.net This realization opens up several untapped avenues for future investigation.
A primary area of focus is the biological activity of glucuronides themselves. Some glucuronide metabolites are known to be pharmacologically active, and there is growing interest in their potential use as prodrugs. researchgate.net Further research is needed to systematically screen glucuronide conjugates of various compounds, including Ethynyl (B1212043) estradiol (B170435) 17-β-D-glucuronide, for unexpected pharmacological or toxicological activities. The process of deconjugation by enzymes like β-glucuronidase in specific tissues can release the active parent compound, a mechanism that could be exploited for targeted drug delivery or could lead to localized toxicity. researchgate.netwikipedia.orgwikipedia.org
Another critical, yet underexplored, area is the detailed mechanism of renal handling of glucuronide conjugates. marshall.edu Many drugs and their metabolites are excreted in the urine as glucuronides, which, as organic anions, are likely secreted by organic anion transporters (OATs) in the renal proximal tubule cells. marshall.edu However, the specific transporters involved and the kinetics of this transport for many glucuronides, including Ethynyl estradiol 17-β-D-glucuronide, remain poorly characterized. Understanding these pathways is crucial, as some drug-induced renal toxicities may be linked to the accumulation of their glucuronide conjugates within these cells. marshall.edu
Furthermore, the interplay between transporters and metabolism requires deeper investigation. The elimination of a parent compound via glucuronidation is controlled not only by the UGT enzymes that create the conjugate but also by the efflux transporters that move the newly formed glucuronide out of the cell. nih.gov Research into how genetic polymorphisms in both UGTs and transporters like the Multidrug Resistance-Associated Proteins (MRPs) affect the disposition of Ethynyl estradiol and its glucuronide could lead to a better understanding of inter-individual variability in response and susceptibility to adverse effects.
Integration of Omics Technologies in Glucuronide Metabolism Research
The complexity of metabolic pathways necessitates a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is an emerging paradigm that promises to revolutionize our understanding of glucuronide metabolism.
Multi-omics studies can reveal intricate gene-metabolite interactions and identify entire pathways affected by a compound, rather than focusing on a single enzyme or transporter. mdpi.com For instance, a combined transcriptomic and metabolomic analysis of liver cancer cells treated with estrogens identified broad alterations in metabolic gene expression, including pathways related to pentose (B10789219) and glucuronate interconversions. mdpi.comnih.gov Applying such an integrated approach to the study of Ethynyl estradiol glucuronidation could provide a comprehensive map of its metabolic effects, identifying novel biomarkers of exposure or effect and uncovering previously unknown mechanisms of action. nih.gov
Metabolomics, particularly using high-resolution mass spectrometry with stable isotope labeling, is a powerful tool for tracing the metabolic fate of drugs like Ethinyl estradiol. researchgate.net This technique allows for the unambiguous identification of known and previously uncharacterized metabolites, including various glucuronide conjugates, by distinguishing them from endogenous interferences. researchgate.net Expanding these untargeted metabolomic workflows will be crucial for building a complete picture of the biotransformation of Ethynyl estradiol and understanding how factors like co-administered drugs or disease states can alter its metabolic profile.
The application of proteomics can identify and quantify the abundance of key proteins involved in the glucuronidation pathway, from UGT enzymes to the various uptake and efflux transporters. This information, when correlated with genomic data (e.g., identifying polymorphisms) and metabolomic data (e.g., measuring conjugate levels), can provide a powerful, multi-layered understanding of the factors driving the disposition of Ethynyl estradiol 17-β-D-glucuronide.
Development of Novel Research Models for Glucuronide Transport and Action
Progress in understanding the transport and action of glucuronides is critically dependent on the development and refinement of relevant research models. While animal models have been valuable, species differences in transporter expression and function necessitate the use of human-based systems. nih.gov
A promising development is the use of specific human cell lines to model transport processes in key organs. The HK-2 cell line, an immortalized human renal proximal tubule cell line, has been identified as a potential model for studying the renal transport of organic anions, including glucuronide conjugates. marshall.edu Studies have confirmed that these cells possess functional OATs and can transport model glucuronide compounds, making them a valuable tool for investigating the renal handling of metabolites like Ethynyl estradiol 17-β-D-glucuronide. marshall.edu
In vitro transport assays using membrane vesicles isolated from cells (e.g., Sf9 insect cells) engineered to overexpress a single human transporter protein are essential for detailed mechanistic studies. nih.gov This approach has been used to definitively identify specific transporters for Ethynyl estradiol 17-β-D-glucuronide. For example, such studies have shown that it is a substrate for MRP2 and MRP3, but not MRP1. nih.gov These models allow for the precise determination of transport kinetics (Km) and can reveal complex interactions, such as the allosteric stimulation of transport by other compounds. nih.gov
| Transporter | Substrate Status for Ethynyl estradiol 17-β-D-glucuronide | Kinetic Parameter (Km) | Reference |
|---|---|---|---|
| MRP1 | Not a substrate | N/A | nih.gov |
| MRP2 | Substrate | 35.1 ± 3.5 µM | nih.gov |
| MRP3 | Substrate | 9.2 ± 2.3 µM | nih.gov |
Future work should focus on developing more sophisticated models, such as three-dimensional organoids or microfluidic "organ-on-a-chip" systems. These models can better replicate the complex architecture and physiological environment of human organs like the liver and kidney, providing more accurate predictions of in vivo glucuronide transport and disposition.
Interdisciplinary Research in Environmental Toxicology and Metabolism
The presence of Ethynyl estradiol and its metabolites, including Ethynyl estradiol 17-β-D-glucuronide, in the environment is a significant public health and ecological concern. researchgate.netnih.gov Ethynyl estradiol is a potent endocrine-disrupting chemical, and its conjugates, found in sewage and surface waters, can potentially be converted back to the active parent compound. researchgate.neteuropa.eu Addressing this challenge requires a highly interdisciplinary approach that integrates environmental science, toxicology, pharmacology, and microbiology. cnr.it
Future research must focus on the complete life cycle of Ethynyl estradiol, from human metabolism and excretion to its fate and effects in aquatic ecosystems. This involves collaboration between pharmacologists studying its metabolism and excretion rates and environmental chemists developing sensitive analytical methods to measure the parent compound and its conjugates in complex environmental matrices. cnr.itcornell.edu Ethynyl estradiol 3-β-D-glucuronide is already used as a chemical marker for estrogen contamination in water, highlighting the direct link between human metabolism and environmental monitoring. caymanchem.com
Environmental toxicology studies are needed to understand the impact of long-term, low-level exposure to these compounds on wildlife. toxicology.orgtoxicology.org This research should not only focus on Ethynyl estradiol itself but also investigate the potential for its glucuronide conjugate to act as a reservoir in the environment, releasing the active estrogen through the action of bacterial β-glucuronidases present in water and sediment.
This interdisciplinary effort should aim to develop a holistic "ecopharmacovigilance" approach. cnr.it By combining expertise in human metabolism, analytical chemistry, environmental fate modeling, and ecotoxicology, researchers can better assess the environmental risks posed by pharmaceuticals and their metabolites and inform strategies to mitigate their impact, from wastewater treatment technologies to green drug design. cnr.itnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Ethynyl Estradiol 17-β-D-Glucuronide in biological samples?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) for high specificity and sensitivity. For urine samples, enzymatic hydrolysis followed by solid-phase extraction (SPE) is recommended to isolate conjugated metabolites. Validate assays using calibration curves with spiked matrices to account for matrix effects .
- Key Parameters : Limit of detection (LOD) ≤ 0.1 ng/mL, recovery rates >85%, and inter-day precision <15% CV.
Q. How can researchers synthesize and characterize Ethynyl Estradiol 17-β-D-Glucuronide for use as a reference standard?
- Synthesis : Employ Koenigs-Knorr glycosylation to conjugate β-D-glucuronic acid to the 17-hydroxyl group of ethynyl estradiol. Purify via reverse-phase HPLC using C18 columns .
- Characterization : Confirm structure using H/C NMR (e.g., characteristic anomeric proton signal at δ 5.2–5.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M-H] ion at m/z 471.52) .
Q. What role does Ethynyl Estradiol 17-β-D-Glucuronide play in environmental monitoring?
- Application : It serves as a biomarker for estrogenic contamination in aquatic ecosystems due to its stability in water and detectability in fish plasma or sediment. Use LC-MS/MS with SPE pre-concentration to monitor levels in freshwater and marine environments .
Advanced Research Questions
Q. How do transport mechanisms for Ethynyl Estradiol 17-β-D-Glucuronide differ between hepatic and renal excretion pathways?
- Key Transporters :
- Hepatic Uptake : OATP1B1 (Km = 3 µM) mediates sinusoidal uptake, while MRP2 (ABCC2) facilitates canalicular excretion .
- Renal Excretion : OAT3 (SLC22A8) mediates basolateral uptake in proximal tubules, with MRP4 (ABCC4) driving apical efflux .
Q. What in vitro models are suitable for studying drug interactions involving Ethynyl Estradiol 17-β-D-Glucuronide?
- Probe Substrate : Use Ethynyl Estradiol 17-β-D-Glucuronide as a probe for OATP1B1/1B3 activity in transporter assays. Validate with inhibitors like cyclosporine A (IC50 < 1 µM) .
- Assay Design : Conduct time- and concentration-dependent uptake studies in human hepatocytes or OATP-transfected cells. Normalize data to protein content and correct for non-specific binding .
Q. How can researchers resolve contradictions in reported Km values for Ethynyl Estradiol 17-β-D-Glucuronide transport?
- Factors Causing Variability :
- Cell type differences (e.g., transfected vs. primary cells).
- Incubation conditions (pH, temperature, buffer composition).
- Mitigation : Standardize protocols using FDA-recommended probe substrates and cross-validate with in vivo pharmacokinetic data (e.g., rosuvastatin as a clinical OATP1B1 probe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
